molecular formula C6H11ClF3NS B6350569 2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride CAS No. 1422766-13-9

2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride

Cat. No.: B6350569
CAS No.: 1422766-13-9
M. Wt: 221.67 g/mol
InChI Key: ZIPILSFKYDNWTD-UHFFFAOYSA-N
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Description

2-((Trifluoromethylthio)methyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a trifluoromethylthio (-SCF₃) group attached to the methylene bridge of the pyrrolidine ring. This compound combines the structural rigidity of the pyrrolidine backbone with the electron-withdrawing and lipophilic properties of the trifluoromethylthio substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and catalytic applications.

Properties

IUPAC Name

2-(trifluoromethylsulfanylmethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPILSFKYDNWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with a trifluoromethylthiolating agent. One common method is the reaction of pyrrolidine with trifluoromethylthiol chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylthiol chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Introducing -SCF₃ requires specialized reagents (e.g., trifluoromethylthiolation agents), unlike simpler substituents (-CH₃, -F) .
  • Stability : The -SCF₃ group resists metabolic oxidation better than thioethers with aryl groups, as seen in (R)-3-((2-methoxyphenyl)thio)pyrrolidine HCl .
  • Thermodynamic Data : Melting points and thermal stability for -SCF₃ derivatives are understudied but expected to be higher due to increased molecular rigidity.

Biological Activity

2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride is a pyrrolidine derivative characterized by its trifluoromethylthio group, which enhances its chemical reactivity and stability. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for its application in pharmaceutical development.

  • Molecular Formula : C₆H₁₁ClF₃NS
  • Molecular Weight : 227.67 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a trifluoromethylthio group, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethylthio group may enhance binding affinity, leading to various biological effects such as:

  • Antimicrobial Activity : The compound exhibits potential against multidrug-resistant bacteria.
  • Anticancer Properties : It may inhibit tumor growth through mechanisms involving angiogenesis inhibition and apoptosis induction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds with trifluoromethyl substitutions. For instance, derivatives similar to this compound have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
220.031-0.062MRSA, VRSA
Control (Vancomycin)0.5MRSA

The above table illustrates that certain derivatives exhibit lower Minimum Inhibitory Concentrations (MIC) than standard antibiotics, indicating their potential as effective antimicrobial agents.

Anticancer Activity

The compound's anticancer properties have been explored in various studies. For example, compounds with similar structures have been shown to inhibit angiogenesis by targeting Vascular Endothelial Growth Factor (VEGF), a key factor in tumor growth .

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of trifluoromethyl-substituted compounds were synthesized and evaluated for their activity against MRSA. The study found that certain derivatives had MIC values below 1 µg/mL, demonstrating strong antibacterial properties comparable to existing treatments like vancomycin .
  • Investigation into Anticancer Mechanisms :
    Research indicated that the trifluoromethylthio group enhances the interaction of the compound with cellular targets involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

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